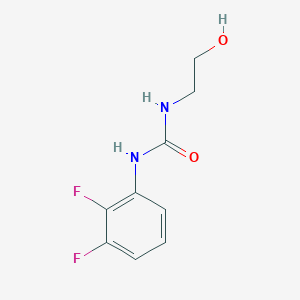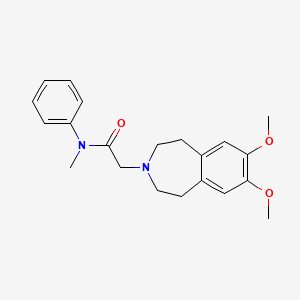![molecular formula C18H26ClN3O3 B7532018 2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7532018.png)
2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide is a chemical compound that belongs to the class of benzodiazepines. It is commonly referred to as CDM-2 and has been the subject of scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
CDM-2 acts by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor. This binding enhances the activity of the GABA receptor, which results in an increase in the inhibitory neurotransmitter activity in the brain. This increase in inhibitory neurotransmitter activity leads to the anxiolytic, sedative, and anticonvulsant effects of CDM-2.
Biochemical and Physiological Effects:
CDM-2 has been found to have several biochemical and physiological effects. It has been found to increase the activity of the GABA receptor, which leads to an increase in inhibitory neurotransmitter activity in the brain. This increase in inhibitory neurotransmitter activity leads to the anxiolytic, sedative, and anticonvulsant effects of CDM-2. In addition, CDM-2 has been found to decrease the activity of the glutamate receptor, which leads to a decrease in excitatory neurotransmitter activity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CDM-2 for lab experiments is its high potency. This allows for lower doses to be used, which reduces the risk of side effects. In addition, CDM-2 has a long half-life, which allows for sustained effects over a longer period of time. However, one of the limitations of CDM-2 for lab experiments is its poor solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for research on CDM-2. One direction is to investigate its potential as a treatment for anxiety disorders and insomnia. Another direction is to investigate its potential as a treatment for epilepsy. In addition, future research could focus on improving the solubility of CDM-2 to make it easier to administer in lab experiments. Finally, future research could investigate the potential of CDM-2 as a tool for studying the GABA and glutamate receptors in the brain.
Méthodes De Synthèse
The synthesis of CDM-2 involves several steps. The first step involves the protection of the amine group in 1,4-diazepan-1-yl with a Boc-protecting group. The second step involves the reaction of the protected amine with 3-chlorobenzoyl chloride to form the corresponding amide. The third step involves the deprotection of the Boc group to obtain the intermediate product. Finally, the intermediate product is reacted with 3-methoxypropylamine to yield the final product, CDM-2.
Applications De Recherche Scientifique
CDM-2 has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anxiolytic and sedative effects, which makes it a potential candidate for the treatment of anxiety disorders and insomnia. In addition, CDM-2 has been found to have anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy.
Propriétés
IUPAC Name |
2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-25-12-3-7-20-17(23)14-21-8-4-9-22(11-10-21)18(24)15-5-2-6-16(19)13-15/h2,5-6,13H,3-4,7-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMHDZJAMLQVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)
![(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531961.png)
![N-[2-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7531962.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)

![2-(2,4-dioxopyrimidin-1-yl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7531997.png)
![2-acetamido-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7532003.png)
![2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-cyclopropyl-N-methylacetamide](/img/structure/B7532013.png)

![N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B7532035.png)